

Solubility Profile of Methyl Piperazine-1-Carboxylate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Methyl piperazine-1-carboxylate hydrochloride*

Cat. No.: *B1319477*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **methyl piperazine-1-carboxylate hydrochloride**. As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its solubility is crucial for process development, formulation, and analytical method design. This document outlines the qualitative solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

Qualitative Solubility Summary

While specific quantitative solubility data for **methyl piperazine-1-carboxylate hydrochloride** in a range of solvents is not extensively available in public literature, the general solubility trends for piperazine derivatives can be inferred. Piperazine and its derivatives are known to be polar molecules, which dictates their solubility in various solvents. The hydrochloride salt form is expected to enhance aqueous solubility.

Table 1: Qualitative Solubility of **Methyl Piperazine-1-Carboxylate Hydrochloride**

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	High	The presence of the hydrochloride salt and the polar carboxylate and piperazine functional groups allows for strong hydrogen bonding and ion-dipole interactions with protic solvents.
Polar Aprotic	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Moderate to High	The polar nature of the compound allows for favorable dipole-dipole interactions with these solvents.
Non-polar	Toluene, Hexane	Low	As a polar molecule, it is unlikely to have significant favorable interactions with non-polar solvents.

Experimental Protocol for Equilibrium Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of **methyl piperazine-1-carboxylate hydrochloride** in a specific solvent. This method is based on the shake-flask method, which is considered the gold standard for solubility measurements.^[1]

Materials:

- **Methyl piperazine-1-carboxylate hydrochloride** (solid)
- Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

- Sealed glass vials
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **methyl piperazine-1-carboxylate hydrochloride** to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[1]
 - Seal the vials tightly to prevent solvent evaporation.[1]
- Equilibration:
 - Place the sealed vials on an orbital shaker with the temperature maintained at a constant value (e.g., 25°C or 37°C).[1]
 - Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]
- Sample Preparation:
 - After the equilibration period, allow the vials to stand undisturbed to permit the excess solid to settle.[1]
 - To further separate the undissolved solid, centrifuge the vials at a moderate speed.[1]
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.[1]

- Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of solubility.[1]
- Quantification:
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the dissolved **methyl piperazine-1-carboxylate hydrochloride** in the filtrate using a validated HPLC method.[1]
- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of **methyl piperazine-1-carboxylate hydrochloride**.



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Workflow for Equilibrium Solubility Determination

Discussion

The solubility of **methyl piperazine-1-carboxylate hydrochloride** is a critical parameter that influences its behavior in various applications. The hydrochloride salt form generally imparts good aqueous solubility, which is advantageous for many pharmaceutical formulations. However, for applications requiring solubility in organic media, a systematic evaluation using the described protocol is essential.

Factors that can influence the solubility of this compound include:

- pH: The ionization state of the piperazine ring is pH-dependent. In acidic solutions, the piperazine nitrogens will be protonated, which can enhance aqueous solubility.
- Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
- Presence of Co-solvents: The addition of co-solvents can significantly alter the solubility by modifying the polarity of the solvent system.

Conclusion

This technical guide has provided an overview of the solubility of **methyl piperazine-1-carboxylate hydrochloride**. While quantitative data is sparse in the literature, a qualitative understanding based on its chemical structure can guide solvent selection. The detailed experimental protocol and workflow diagram offer a robust framework for researchers to determine the solubility of this compound in various solvents of interest, thereby facilitating its effective use in research and development.

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References

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